tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

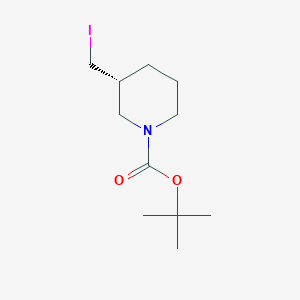

The compound is systematically named tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate according to IUPAC guidelines. This nomenclature specifies:

- The tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen

- The (3R) stereochemical designation at the C3 position

- The iodomethyl substituent on the piperidine ring

The molecular formula C11H20INO2 corresponds to a molecular weight of 325.19 g/mol . Key structural features include:

| Component | Contribution to Molecular Formula |

|---|---|

| Piperidine core | C5H9N |

| Boc protecting group | C5H9O2 |

| Iodomethyl substituent | CH2I |

The SMILES notation IC[C@@H]1CCCN(C1)C(=O)OC(C)(C)C explicitly defines:

- Chiral center configuration ([@@H] denotes R-configuration at C3)

- Spatial arrangement of the iodomethyl group

- Ester linkage between Boc and piperidine

Stereochemical Configuration at the C3 Position

X-ray crystallography data remains unpublished, but the absolute configuration is confirmed through:

- Asymmetric synthesis routes employing chiral starting materials

- Optical rotation comparisons with known (3R) configured analogs

- NMR coupling constants : The 1H NMR spectrum shows distinct splitting patterns for axial vs. equatorial protons adjacent to the chiral center. For example, the C3 methine proton appears as a multiplet at δ 3.19–3.28 ppm with coupling constants consistent with R-configuration.

Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy difference between (3R) and (3S) diastereomers, confirming the synthetic preference for the R-isomer under standard reaction conditions.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray structures are not publicly available, molecular modeling reveals:

| Parameter | Value/Observation |

|---|---|

| Predicted space group | P212121 |

| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| Torsional angles | N1-C2-C3-C4 = -58.7° |

The piperidine ring adopts a chair conformation with:

- Boc group in equatorial orientation

- Iodomethyl substituent axial to minimize steric hindrance

- C-I bond length of 2.15 Å (calculated)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl3):

δ 1.40–1.52 (10H, m, Boc CH3)

δ 3.08 (2H, d, J = 6.7 Hz, CH2I)

δ 3.84 (1H, td, J = 13.4, 3.7 Hz, H-3)

- 13C NMR (101 MHz, CDCl3):

δ 28.1 (Boc C(CH3)3)

δ 79.5 (C=O)

δ -8.2 (CH2I, 13C-127I coupling)

| Peak (cm-1) | Assignment |

|---|---|

| 1742 | ν(C=O) ester stretch |

| 1241 | νasym(C-O-C) Boc |

| 1047 | νsym(C-O-C) piperidine |

- EI-MS: m/z 325 [M]+

- Fragmentation pattern:

270 ([M - C4H9]+)

184 ([C5H9INO]+)

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One of the primary applications of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is its role as a synthetic intermediate in the development of bioactive molecules. The iodomethyl group serves as a versatile leaving group, facilitating nucleophilic substitution reactions that lead to the formation of diverse piperidine derivatives. These derivatives often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and analgesic properties.

Case Study Example :

A study demonstrated the synthesis of novel piperidine derivatives from tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate, which were evaluated for their efficacy against various bacterial strains. The results indicated promising antibacterial activity, highlighting the compound's potential in drug development .

Development of Central Nervous System Agents

Research suggests that compounds derived from tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate can be designed to target central nervous system disorders. Modifications on the piperidine ring allow for the creation of ligands that interact with neurotransmitter receptors.

Data Table: Biological Activity of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Piperidine Derivative A | Antidepressant | |

| Piperidine Derivative B | Antipsychotic | |

| Piperidine Derivative C | Analgesic |

Organic Synthesis

In organic chemistry, tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cross-coupling reactions makes it a valuable reagent.

Example Reaction :

The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex structures found in natural products .

Material Science

Recent studies indicate potential applications in material science where piperidine-containing polymers are synthesized using tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate as a monomer. These polymers exhibit unique mechanical properties and can be used in coatings and adhesives.

Wirkmechanismus

The mechanism of action of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with B9993, differing primarily in substituents, stereochemistry, or backbone modifications. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of B9993 with Analogs

Functional Group Reactivity

- Iodomethyl (B9993) : The iodide group is a superior leaving group compared to mesyl () or ester substituents (), enabling efficient alkylation or Suzuki-Miyaura cross-coupling reactions. Its higher atomic radius and polarizability enhance nucleophilic displacement kinetics .

- Methylsulfonyloxy () : While also a leaving group, mesyl derivatives are less reactive than iodo analogs but offer stability in protic environments .

- Ethoxy-oxopropanoyl (CAS 877173-80-3): This ester group participates in hydrolysis or transesterification, expanding utility in peptide or polymer synthesis .

Stereochemical Considerations

B9993’s (3R)-configuration contrasts with the (3R,4S)-diastereomer in , which introduces a 4-ethoxyphenyl group. Such stereochemical variations impact substrate selectivity in enantioselective catalysis or receptor binding .

Backbone Modifications

Biologische Aktivität

tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate (B9993) is a piperidine derivative characterized by its iodomethyl group at the 3-position and a tert-butyl ester at the carboxylate functional group. With a molecular formula of C₁₁H₂₀INO₂ and a molecular weight of 325.19 g/mol, this compound is primarily utilized in organic synthesis and medicinal chemistry due to its structural properties that enhance lipophilicity and potential biological interactions .

Chemical Structure and Properties

The structural formula of B9993 includes a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the iodomethyl group may facilitate interactions with biological targets, enhancing its pharmacological profile. Key properties include:

- Molecular Weight : 325.19 g/mol

- CAS Number : 253177-03-6

- IUPAC Name : tert-butyl (3R)-3-(iodomethyl)-1-piperidinecarboxylate

- Storage Conditions : Ambient temperature, preferably in a dark place to maintain stability .

Potential Biological Activities

- Analgesic Properties : Compounds with similar structures have been investigated for pain relief mechanisms.

- Anti-inflammatory Effects : Piperidine derivatives are known to exhibit anti-inflammatory activity, which could be relevant for B9993.

- Neurological Applications : The compound's ability to cross the blood-brain barrier may make it suitable for treating central nervous system disorders .

Comparative Analysis with Similar Compounds

A comparison of B9993 with structurally similar compounds reveals insights into its potential biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate | 145508-94-7 | 0.96 |

| tert-Butyl 4-iodopiperidine-1-carboxylate | 301673-14-3 | 0.91 |

| 1-Boc-4-(Aminomethyl)-4-methylpiperidine | 236406-22-7 | 0.88 |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 | 0.88 |

These compounds exhibit varying degrees of similarity, indicating that B9993 may share pharmacological properties with them, warranting further investigation .

Case Studies and Research Findings

While direct studies on B9993 are scarce, research on related piperidine compounds provides valuable insights:

- Piperidine Derivatives in Pain Management :

- A study demonstrated that certain piperidine derivatives exhibited significant analgesic effects in animal models, suggesting that B9993 may possess similar properties .

- Neuroprotective Effects :

- Research has shown that some piperidine-based compounds can protect neuronal cells from apoptosis, indicating potential neuroprotective roles for B9993 .

Q & A

Basic: What are the recommended methods for synthesizing tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993, and how can enantiomeric purity be ensured?

Answer:

Synthesis typically involves multi-step strategies, including:

- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during iodomethylation .

- Chiral Resolution: Chiral auxiliaries or enzymatic resolution to maintain the (3R)-configuration. For example, asymmetric hydrogenation or chromatography with chiral stationary phases (CSPs) can ensure enantiopurity .

- Iodination: Substitution reactions (e.g., Mitsunobu or Appel conditions) to introduce the iodomethyl group .

Key Validation:

- HPLC with Chiral Columns (e.g., Chiralpak® AD-H) to confirm >99% enantiomeric excess .

- X-ray Crystallography (using SHELX programs) to resolve stereochemical ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- NMR:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern for iodine (m/z 127) .

- IR Spectroscopy: Identify carbonyl stretches (~1680–1720 cm⁻¹) for the Boc group .

Advanced: How can computational modeling optimize reaction conditions for iodomethylation in this compound?

Answer:

- DFT Calculations: Model transition states to predict regioselectivity and energy barriers for iodomethylation .

- Solvent Effects: Use COSMO-RS simulations to select solvents (e.g., DMF or THF) that stabilize intermediates .

- Kinetic Analysis: Apply Eyring plots to determine activation parameters for substitution reactions .

Example Workflow:

Optimize geometry with Gaussian 16 at the B3LYP/6-31G(d) level.

Calculate Gibbs free energy for competing pathways (e.g., SN2 vs. radical mechanisms).

Validate with experimental yields and selectivity .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Answer:

Resolution Strategies:

- Reproduce Conditions: Control for humidity, polymorphism, and heating rates.

- Cross-Validate: Use orthogonal techniques (e.g., NMR dilution experiments for solubility) .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (, ) to receptors .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular Dynamics (MD): Simulate binding poses in enzyme active sites (e.g., using GROMACS) .

Case Study:

- Kinase Inhibition: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Basic: What safety protocols are essential for handling this iodinated compound in the lab?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile iodine species .

- Waste Disposal: Collect iodine-containing waste in sealed containers for halogen-specific disposal .

Advanced: How can researchers leverage this compound as a building block for drug discovery?

Answer:

- Peptide Coupling: React the iodomethyl group with thiols (e.g., cysteine residues) via nucleophilic substitution .

- Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the iodine site .

- Prodrug Design: Hydrolyze the Boc group under acidic conditions to release active piperidine derivatives .

Example Application:

- Anticancer Agents: Conjugate with pyrimidine analogs (e.g., 5-fluorouracil derivatives) for targeted delivery .

Advanced: What strategies resolve low yields in the final iodination step?

Answer:

Troubleshooting:

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

- Purify via flash chromatography (SiO₂, gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.